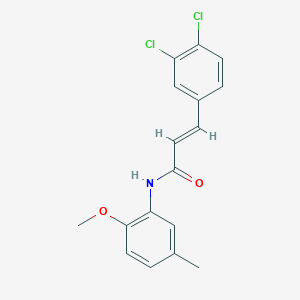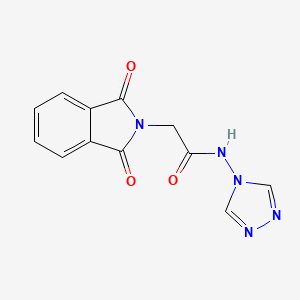![molecular formula C15H22N2O4S B5772121 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5772121.png)
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide, commonly known as MS-275, is a potent and selective histone deacetylase (HDAC) inhibitor. It is a small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Mecanismo De Acción
MS-275 works by inhibiting 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to chromatin condensation and gene silencing, which can contribute to the development and progression of cancer. By inhibiting 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide enzymes, MS-275 promotes histone acetylation, leading to chromatin relaxation and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its effects on histone acetylation, MS-275 has been shown to have other biochemical and physiological effects. It can inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90, which are involved in cancer cell survival and proliferation. MS-275 has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can contribute to cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. It has a high selectivity for 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide enzymes, which reduces the risk of off-target effects. MS-275 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
However, MS-275 also has some limitations for use in lab experiments. It can be toxic to normal cells at high doses, which can limit its therapeutic index. MS-275 can also induce the expression of genes that promote angiogenesis, which can contribute to tumor growth and metastasis.
Direcciones Futuras
There are several future directions for the research and development of MS-275. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict patient response to MS-275, which can help to personalize cancer therapy. MS-275 can also be studied in combination with other drugs, such as immunotherapies, to enhance its therapeutic effects. Finally, MS-275 can be studied in other diseases, such as neurodegenerative diseases, where 2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide inhibitors have shown promising results.
Métodos De Síntesis
The synthesis of MS-275 involves a multistep process that includes the reaction of 4-aminobenzenesulfonamide with 4-methylpiperidine-1-carboxylic acid, followed by the reaction with 2-methoxyacetyl chloride. The final product is purified by column chromatography to obtain MS-275 in high purity and yield.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, MS-275 has been found to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy. MS-275 has also been studied in non-cancerous diseases, such as sickle cell disease, where it has been shown to increase fetal hemoglobin levels.
Propiedades
IUPAC Name |
2-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-7-9-17(10-8-12)22(19,20)14-5-3-13(4-6-14)16-15(18)11-21-2/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANFOQXAKBBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)
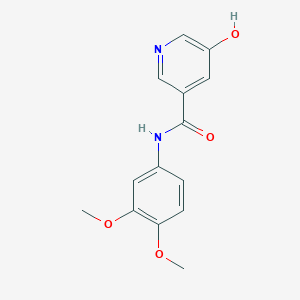
![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
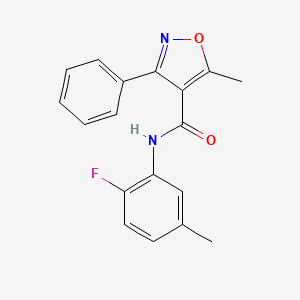
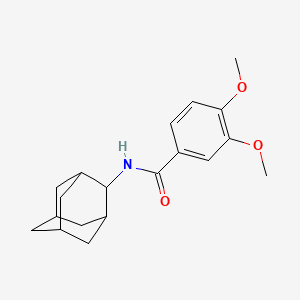
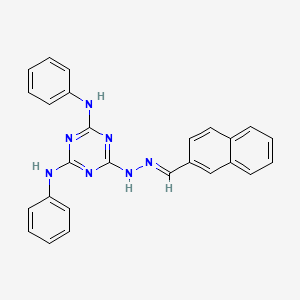
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5772116.png)
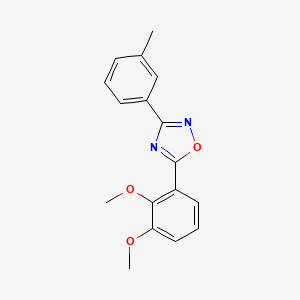
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)
